EUS1 protein

Alphaherpesvirus comparative genomics Transcriptional regulation Protein homology modeling

Problem: EHV-1 gene regulation studies that use HSV-1 ICP22 or US1 surrogates introduce functional ambiguity due to low sequence identity (29%) and distinct regulatory mechanisms. Solution: Authentic full-length EUS1 protein (EICP22), the only validated IEP co-activator that enhances IEP DNA-binding without itself contacting DNA. • Physically interacts with IEP and self-associates into dimers/higher-order complexes for accurate transcriptional regulation studies. • Enables structure-function mapping using deletion mutants that retain self-interaction but lose IEP synergy. • Sourced as recombinant protein with verified sequence, eliminating RacH vaccine strain truncation artifacts. Reliable custom production with rigorous quality control ensures batch-to-batch consistency for reproducible EHV-1 mechanistic assays.

Molecular Formula C23H19N3
Molecular Weight 0
CAS No. 149058-98-0
Cat. No. B1176282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEUS1 protein
CAS149058-98-0
SynonymsEUS1 protein
Molecular FormulaC23H19N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EUS1 Protein Identity & Molecular Characteristics


The EUS1 protein (also designated EICP22) is a 303-amino-acid, 33.5-kDa regulatory phosphoprotein encoded by the Us segment of Equine herpesvirus type 1 (EHV-1) [1]. It functions as an accessory transcriptional regulator that physically interacts with the EHV-1 immediate-early protein (IEP) and with itself to form dimers and higher-order complexes, thereby enhancing the sequence-specific DNA-binding activity of the IEP [2]. EUS1 is expressed as a 2.3-kb gamma-1 mRNA whose synthesis begins prior to viral DNA replication at 4 h post-infection but is retarded by the DNA replication inhibitor phosphonoacetic acid [3]. Unlike its distant herpesviral homologs, EUS1 exhibits only limited primary sequence conservation, underscoring the necessity of sourcing the authentic EHV-1 protein for functional studies.

Authentic EHV-1 transcriptional co-regulator with limited homology to HSV-1 US2
Non-DNA-binding enhancer of IEP DNA-binding activity
Gamma-1 kinetic class; expression retarded by viral DNA replication inhibitor

Why Generic Substitution Fails for EUS1 Protein


Substituting EUS1 with the HSV-1 ICP22 protein or the closely related EHV-1 US1 gene product introduces functional and structural uncertainties. EUS1 shares only 29% amino acid identity with the HSV-1 US2 protein [1], and although US1 and EUS1 are approximately 80–99% identical at the nucleotide level, they represent distinct open reading frames with separate transcriptional regulation [2]. Furthermore, within the EHV-1 proteome, EUS1 exhibits a unique functional profile: it enhances IEP DNA-binding activity without itself binding DNA, it self-associates into dimers and higher-order complexes, and it fails to synergize with the EICP0 transactivator—unlike EICP27, which does synergize with EICP0 [3]. These biochemical and regulatory distinctions mean that substituting EUS1 with any in-class alternative will yield non-equivalent experimental outcomes in transcriptional regulation, protein–protein interaction, or viral attenuation assays.

HSV-1 US2
Only 29% amino acid identity may prevent functional complementation in EHV-1 gene regulation studies.
EHV-1 US1 / IR6
Distinct open reading frames with separate transcriptional programs limit direct replacement.
EICP27
EICP27 synergizes with EICP0; EUS1 lacks this synergy, altering transactivation outcomes.

EUS1 Protein Quantitative Differentiation vs. Analogs


Sequence Divergence from HSV-1 US2

The EUS1 protein shares only 29% amino acid sequence identity with the US2 protein of herpes simplex virus type 1 (HSV-1), as determined by direct pairwise alignment of the predicted 303-amino-acid EUS1 ORF against the HSV-1 US2 ORF [1]. This low level of primary sequence conservation indicates that HSV-1 US2 cannot serve as a functional surrogate for EUS1 in EHV-1 gene regulation studies. In contrast, the EHV-1 IR6 ORF (272 amino acids, 30.1 kDa), encoded immediately upstream of EUS1 at the IR/Us junction, exhibits no detectable homology to any alphaherpesvirus protein, further distinguishing the EUS1 genomic context [1].

Sequence Divergence vs HSV-1 US2
Head-to-head
29% amino acid identity (71% divergence)
Low homology limits functional substitution
Pairwise alignment, IR/Us junction region
Alphaherpesvirus comparative genomics Transcriptional regulation Protein homology modeling

Gamma-1 vs. Early Transcriptional Kinetics

EUS1 is expressed as a 2.3-kb mRNA of the gamma-1 kinetic class: its synthesis begins prior to viral DNA replication at 4 h post-infection but is retarded by phosphonoacetic acid, an inhibitor of viral DNA replication [1]. In contrast, the neighboring IR6 ORF is expressed as a 1.2-kb early transcript detected initially at 1.5 h post-infection and persisting up to 12 h post-infection, and its expression is not retarded by phosphonoacetic acid [1]. This temporally distinct expression program means that EUS1 and IR6 are under fundamentally different regulatory control, with EUS1 requiring viral DNA replication for full expression.

Transcriptional Kinetics
Head-to-head
2.3 kb gamma-1 (4 h p.i., PAA-retarded) vs 1.2 kb early (1.5 h p.i., PAA-insensitive)
Distinct kinetic classes preclude interchangeable use
Northern blot, phosphonoacetic acid treatment
Viral gene expression kinetics Transcriptional class determination Phosphonoacetic acid inhibition

Lack of Synergy with EICP0 Transactivator

In transient cotransfection assays using EHV-1 promoter–chloramphenicol acetyltransferase (CAT) reporter constructs, the combination of EICP22 (EUS1) and EICP0 did not significantly trans-activate any class of EHV-1 promoter tested [1]. In the same experimental system, the combination of EICP27 and EICP0 exhibited synergistic trans-activation of early and gamma-1 late promoters [1]. This functional selectivity demonstrates that EUS1 operates through a regulatory mechanism distinct from that of EICP27 and that the EICP0–EICP27 synergy cannot be replicated by substituting EICP27 with EUS1.

Synergy with EICP0
Head-to-head
EUS1+EICP0: no significant transactivation; EICP27+EICP0: synergistic
EUS1 cannot functionally replace EICP27 in synergy studies
Cotransfection CAT reporter assays
Viral transactivation synergy EHV-1 gene regulation Cotransfection reporter assays

Self-Association into Dimers and Higher-Order Complexes

Co-immunoprecipitation and GST pull-down assays demonstrated that EICP22 (EUS1) physically interacts with itself to form dimers and higher-order complexes during EHV-1 infection, in addition to its well-characterized interaction with the immediate-early protein (IEP) [1]. The ability to self-associate is not universal among EHV-1 regulatory proteins; for example, the EICP0 protein does not form homodimers under comparable conditions [2]. This property is functionally significant because EICP22 mutants that retain IEP-binding and self-interaction capacity nevertheless fail to synergize with IEP for transactivation, demonstrating that self-association alone is insufficient and that additional EICP22-specific sequences are required [1].

Self-Association
Cross-study comparable
Forms dimers and higher-order complexes; EICP0 does not self-associate
Validated self-associating system for oligomerization research
GST pull-down, co-IP in EHV-1 infected cells
Protein oligomerization Viral regulatory protein complexes Co-immunoprecipitation

Genomic Deletion in Attenuated Vaccine Strain

Comparative restriction-enzyme and nucleotide-sequence analyses of the EHV-1 modified live-vaccine strain RacH (256th passage) versus pathogenic plaque isolates RacL11 and RacL22 (12th passage) revealed an identical 0.85-kbp deletion in both copies of the inverted repeat (IR) region of RacH [1]. This deletion eliminated one or both copies of the IR6 (gene 67) ORF and affected the EUS1 (gene 68) ORF in RacH, whereas no deletions in the IRs were detected in the apathogenic RacM24 or the pathogenic RacL11/RacL22 genomes [1]. The specific involvement of the EUS1 locus in the attenuation-associated deletion makes the full-length, wild-type EUS1 protein essential for studies comparing pathogenic versus attenuated EHV-1 gene function.

Genomic Deletion in RacH
Head-to-head
0.85-kbp deletion affecting EUS1 in RacH vaccine strain; intact in pathogenic strains
Full-length EUS1 required for wild-type functional reconstitution
Restriction-enzyme and sequencing analysis
Viral attenuation Vaccine strain characterization EHV-1 genomic deletions

Enhancement of IE Protein DNA-Binding Activity

Gel-shift assays demonstrated that purified EICP22 (EUS1) protein does not bind directly to DNA; however, its addition to IEP (immediate-early protein) DNA-binding reactions enhances both the rate and the extent of IEP binding to IE, early, and late promoter sequences [1]. Quantitatively, the enhancement was sufficient to restore DNA-binding activity to an IEP mutant (IEQ495E) that had lost intrinsic DNA-binding capacity, and in transient-transfection assays EICP22 enabled this mutant to function as a transactivator [1]. This non-DNA-binding, DNA-binding-enhancement mechanism distinguishes EUS1 from EICP0, which independently trans-activates all promoter classes, and from IEP, which binds DNA directly [2].

DNA-Binding Enhancement
Cross-study comparable
EUS1 does not bind DNA; enhances IEP binding and restores function to DNA-binding-defective IEP mutant
Non-canonical enhancer-only mechanism for transcription factor activation
Gel-shift assays with GST fusion proteins
DNA-binding modulation Viral transcription factors Gel-shift assays

EUS1 Protein Research & Industrial Application Scenarios


IEP Co-activator in Transcriptional Regulation Studies

When dissecting the molecular mechanism by which the EHV-1 immediate-early protein (IEP) activates viral early and late gene expression, EUS1 is the only validated IEP co-activator that enhances IEP DNA-binding activity without itself contacting DNA [1]. Substituting EICP0 or EICP27—which operate through distinct mechanisms including independent transactivation or synergy with EICP0 [2]—would address fundamentally different regulatory questions and yield non-equivalent results.

Gamma-1 Gene Expression Kinetics

EUS1 is a definitive gamma-1 class transcript whose full expression depends on viral DNA replication, as demonstrated by its retardation upon phosphonoacetic acid treatment [1]. In contrast, the neighboring IR6 gene is an early transcript unaffected by DNA replication inhibitors [1]. Researchers investigating the gamma-1 transcriptional program or the dependence of late gene expression on viral genome replication must use EUS1 as the target; IR6 and other early genes are not valid surrogates.

Attenuation & Vaccine Development

The 0.85-kbp deletion in the attenuated RacH vaccine strain directly affects the EUS1 (gene 68) locus, while the pathogenic RacL11 and RacL22 strains retain an intact EUS1 ORF [1]. Comparative structure–function studies between wild-type EUS1 and the truncated/altered RacH variant require purified full-length EUS1 protein to reconstitute wild-type regulatory complexes and to assess the contribution of EUS1 integrity to viral virulence and attenuation phenotypes.

Protein–Protein Interaction & Oligomerization Assays

EUS1 is one of the few EHV-1 regulatory proteins validated to form homodimers and higher-order complexes, as demonstrated by co-immunoprecipitation and GST pull-down assays [1]. Unlike EICP0, which does not self-associate [2], EUS1 provides a tractable system for studying the structural determinants and functional consequences of viral regulatory protein oligomerization. Furthermore, the availability of EICP22 deletion mutants that retain self-interaction but lose IEP synergy [1] enables structure–function mapping of the domains coupling oligomerization to transcriptional regulation.

Application
Selection Property
Validation Focus
IEP co-activator studies
Non-DNA-binding co-activator context
IEP DNA-binding modulation endpoints
Gamma-1 transcription kinetics
Replication-dependent expression context
Transcriptional kinetics and inhibitor sensitivity endpoints
Attenuation research
Wild-type EUS1 locus integrity
Genomic deletion and virulence phenotype endpoints
Protein oligomerization studies
Self-association and multimerization context
Dimerization and higher-order complex formation endpoints
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